REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][C:3]=1[O:12][CH3:13].C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C([C:26]([O:28][CH2:29][CH3:30])=[O:27])#N>C1COCC1>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH:7]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[C:8]2=[O:11])=[CH:4][C:3]=1[O:12][CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C2CCC(C2=C1)=O)OC
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
630 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
309 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
21.3 mL
|
Type
|
reactant
|
Smiles
|
C(#N)C(=O)OCC
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Control Type
|
UNSPECIFIED
|
Setpoint
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-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was slowly warmed to ca −50° C. during 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature during 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After quenching with 300 mL of 1N HCl, most of the THF
|
Type
|
CUSTOM
|
Details
|
was removed by rotary evaporation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residual mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the organic layer was washed with dilute aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
through a pad of silica and removal of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2CC(C(C2=C1)=O)C(=O)OCC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |